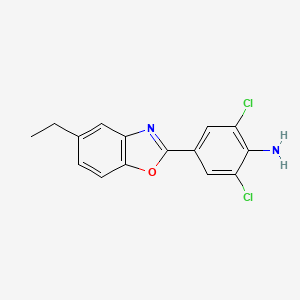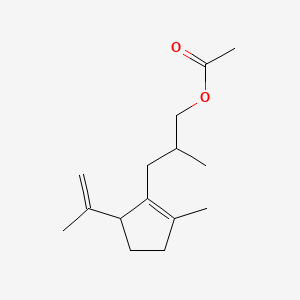
5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. It is known for its unique structure, which includes a cyclopentene ring substituted with isopropenyl and dimethyl groups, as well as a propyl acetate moiety. This compound is often used in various industrial and research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate can be synthesized through the reaction of acetic acid with 5-isopropenyl-2,2-dimethyl-1-cyclopentene . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to optimized reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Hydrogenated products with reduced double bonds.
Substitution: Compounds with different functional groups replacing the acetate moiety.
Wissenschaftliche Forschungsanwendungen
5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Isopropenyl-2,2-dimethyl-1-cyclopentene: A precursor in the synthesis of the acetate derivative.
Propyl acetate: A simpler ester with similar functional groups but lacking the cyclopentene ring.
Isopropenyl acetate: Another ester with an isopropenyl group but different structural features.
Uniqueness: 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate stands out due to its unique combination of a cyclopentene ring with isopropenyl and dimethyl substitutions, along with a propyl acetate moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
54043-73-1 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
[2-methyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)propyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-10(2)14-7-6-12(4)15(14)8-11(3)9-17-13(5)16/h11,14H,1,6-9H2,2-5H3 |
InChI-Schlüssel |
RCULSNWXGDTJBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CC1)C(=C)C)CC(C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
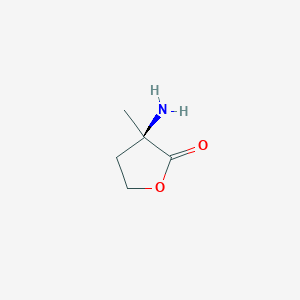
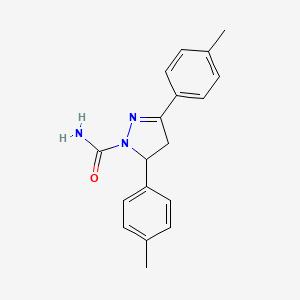

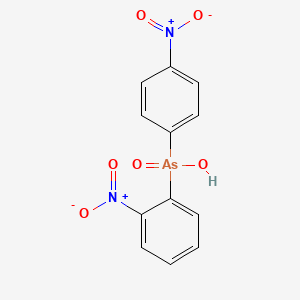

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
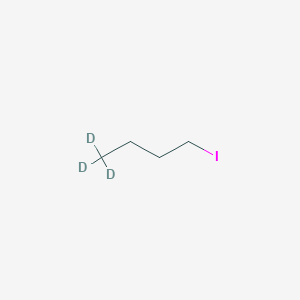
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
